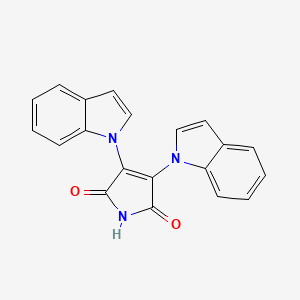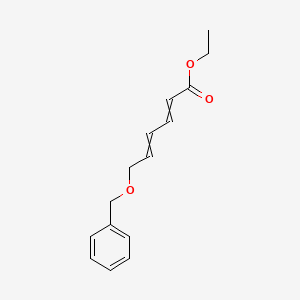
N''-(7-Aminoheptyl)-N,N'-dicyclohexylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine is a member of the guanidine class of compounds. It is characterized by the replacement of the imino hydrogen of guanidine with a 7-aminoheptyl group. This compound is known for its role as an inhibitor of deoxyhypusine synthase activity, which is significant in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine typically involves the reaction of guanidine with a 7-aminoheptyl group under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with the aid of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through high-performance liquid chromatography (HPLC) and characterization using nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Aplicaciones Científicas De Investigación
N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine has diverse applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine involves its inhibition of deoxyhypusine synthase activity. This enzyme is crucial in the post-translational modification of eukaryotic initiation factor 5A (eIF5A), which is essential for protein synthesis. By inhibiting this enzyme, the compound can affect cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- N-(7-Aminoheptyl)benzamide
- Benzyl N-(7-aminoheptyl)carbamate
- Tert-butyl (7-aminoheptyl)carbamate
Uniqueness
N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine is unique due to its specific structure and potent inhibitory effect on deoxyhypusine synthase. This makes it particularly valuable in biological and medical research compared to other similar compounds .
Propiedades
Número CAS |
188631-87-0 |
|---|---|
Fórmula molecular |
C20H40N4 |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
2-(7-aminoheptyl)-1,3-dicyclohexylguanidine |
InChI |
InChI=1S/C20H40N4/c21-16-10-2-1-3-11-17-22-20(23-18-12-6-4-7-13-18)24-19-14-8-5-9-15-19/h18-19H,1-17,21H2,(H2,22,23,24) |
Clave InChI |
SBPYMRNCPAQYHA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=NCCCCCCCN)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


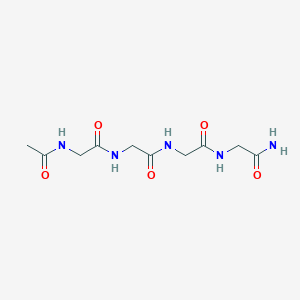
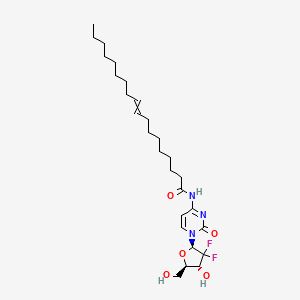
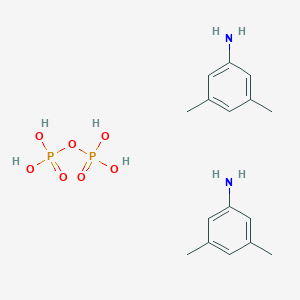
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
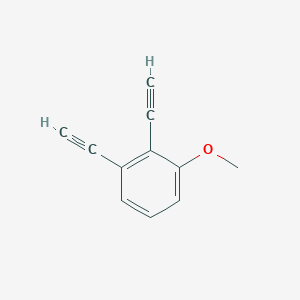
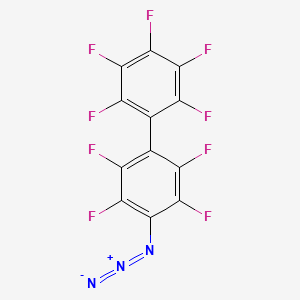
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
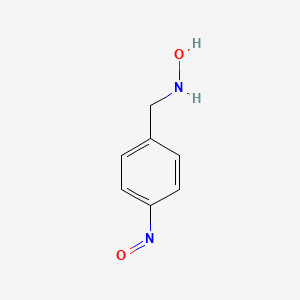
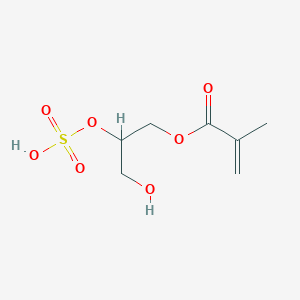
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
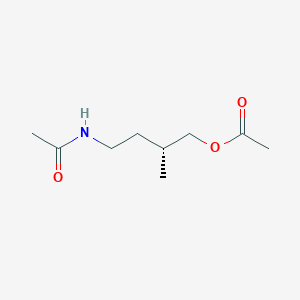
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)
